what is 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
what is 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
An In-Depth Technical Guide to 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Principles and Applications
Abstract
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (oNP-GlcNAc) is a pivotal chromogenic substrate for the sensitive detection and quantification of β-N-acetylhexosaminidase (HEX) activity. Its enzymatic hydrolysis yields a distinct yellow product, 2-nitrophenol, enabling straightforward colorimetric analysis. This guide provides a comprehensive overview of oNP-GlcNAc, detailing its physicochemical properties, mechanism of action, and core applications. Authored from the perspective of a Senior Application Scientist, it offers not just protocols but the scientific rationale behind them, empowering researchers in drug discovery, diagnostics, and fundamental biology to leverage this tool with confidence and precision. We will explore its use in diagnosing lysosomal storage diseases, assessing renal injury, and performing fundamental enzyme characterization, complete with detailed, field-tested methodologies and data interpretation guidelines.
Introduction: The Power of Chromogenic Substrates in Glycoscience
In the study of glycoside hydrolases—enzymes that cleave sugars from carbohydrates, glycoproteins, and glycolipids—the ability to monitor catalytic activity in real-time is paramount. Chromogenic substrates are elegantly simple yet powerful tools designed for this purpose. They are synthetic molecules comprising a specific carbohydrate moiety recognized by the target enzyme, linked to a chromophore (a light-absorbing chemical group). In its glycosidically-linked state, the chromophore is colorless. However, upon enzymatic cleavage of the sugar, the free chromophore is released, which then undergoes a significant and measurable change in its light-absorbing properties, typically producing a vibrant color.
2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to this class of reagents. It is specifically engineered to assay the activity of β-N-acetylhexosaminidase (EC 3.2.1.52), an enzyme of profound medical and biological importance.
Physicochemical Properties of 2-Nitrophenyl-β-D-GlcNAc
A thorough understanding of a substrate's chemical and physical characteristics is the foundation of a robust and reproducible assay. The key properties of oNP-GlcNAc are summarized below.
| Property | Value | Source(s) |
| Systematic Name | 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | [1] |
| Common Synonyms | o-Nitrophenyl-N-acetyl-β-D-glucosaminide, ONP-beta-D-GlcNAc | [2] |
| CAS Number | 13264-92-1 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₈ | [1][2] |
| Molecular Weight | 342.30 g/mol | [2] |
| Appearance | Solid, typically a white to off-white crystalline powder | |
| Storage Conditions | Store desiccated at -20°C. It is crucial to protect from light. | [2] |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. |
The Target Enzyme: β-N-Acetylhexosaminidase (HEX)
β-N-Acetylhexosaminidase (HEX) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from a variety of glycoconjugates.[3] In humans, two major isozymes exist:[3]
-
Hexosaminidase A (Hex A): A heterodimer composed of α and β subunits. It is essential for the degradation of the ganglioside GM2 in the brain.
-
Hexosaminidase B (Hex B): A homodimer of two β subunits. It hydrolyzes a broader range of substrates but cannot act on GM2 ganglioside.
Deficiencies in these enzymes lead to the accumulation of their substrates within lysosomes, causing severe and progressive lysosomal storage diseases (LSDs) such as Tay-Sachs disease (Hex A deficiency) and Sandhoff disease (Hex A and Hex B deficiency).[4] Therefore, the accurate measurement of HEX activity using substrates like oNP-GlcNAc is a cornerstone of LSD diagnosis.[4][5][6]
Mechanism of Action: From Colorless to Quantifiable
The utility of oNP-GlcNAc lies in its straightforward enzymatic conversion into a colored product. The process is a classic hydrolysis reaction catalyzed by the HEX enzyme.
-
Binding: The N-acetyl-β-D-glucosaminide portion of the substrate is recognized and binds to the active site of the β-N-acetylhexosaminidase enzyme.
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Hydrolysis: The enzyme catalyzes the cleavage of the β-glycosidic bond that links the sugar to the 2-nitrophenyl group.
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Product Release: Two products are released: N-acetyl-D-glucosamine and 2-nitrophenol (o-nitrophenol).
While 2-nitrophenol is intrinsically pale yellow, its phenolate anion, formed under alkaline conditions, is a vibrant yellow. To ensure maximum and stable color development for quantification, the reaction is typically stopped by adding a high-pH buffer (e.g., sodium carbonate or sodium borate), which also serves to inactivate the enzyme.[4] The resulting yellow color intensity is directly proportional to the amount of 2-nitrophenol produced, and thus to the HEX enzyme activity in the sample. This absorbance is measured spectrophotometrically at approximately 420 nm.[4][7]
Caption: Enzymatic hydrolysis of oNP-GlcNAc.
Applications in Research and Diagnostics
-
Diagnosis of Lysosomal Storage Diseases: The primary clinical application is in screening and diagnostic assays for Tay-Sachs and Sandhoff diseases.[4] By measuring total HEX activity (using a substrate like oNP-GlcNAc) and heat-inactivating the labile Hex A isozyme, clinicians can determine the relative activities of both Hex A and Hex B.
-
Assessment of Renal Tubular Injury: The HEX enzyme is present in high concentrations in the epithelial cells of the proximal renal tubules.[8] Damage to these cells, which can occur in various kidney diseases or due to nephrotoxic drugs, leads to the release of HEX into the urine.[9] Therefore, urinary HEX activity serves as a sensitive and specific biomarker for acute kidney injury.[8]
-
Enzyme Characterization: In a research setting, oNP-GlcNAc is used to study the kinetics (e.g., Kₘ, Vₘₐₓ) and inhibition of purified or recombinant β-N-acetylhexosaminidases from various organisms.
-
Microbiology: Chromogenic substrates are used to identify microorganisms, such as Candida species, based on their specific enzyme expression profiles.[3]
Detailed Experimental Protocol: Colorimetric Assay of HEX Activity
This protocol provides a robust method for quantifying HEX activity in biological samples like cell lysates or urine.
Causality Behind Choices:
-
Citrate-Phosphate Buffer (pH 4.5): This pH is chosen because it is near the optimal pH for lysosomal enzymes like HEX, mimicking their natural acidic environment and ensuring maximal catalytic activity.
-
Incubation at 37°C: This temperature is used to simulate physiological conditions and promote optimal enzyme function.
-
Sodium Carbonate Stop Solution: This solution has a high pH (~11), which serves two critical functions: it instantly denatures the acid-optimal HEX enzyme to stop the reaction at a precise time point, and it deprotonates the released 2-nitrophenol to its intensely colored phenolate form for sensitive detection.[4][7]
Required Reagents and Materials
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 4.5.
-
Substrate Stock Solution: 10 mM 2-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in Assay Buffer. Store in aliquots at -20°C, protected from light.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).
-
Standard: 1 mM 2-Nitrophenol (o-nitrophenol) in Assay Buffer.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 420 nm.
-
Incubator or water bath set to 37°C.
-
Biological sample (e.g., cell lysate, urine) appropriately diluted in Assay Buffer.
Assay Workflow Diagram
Caption: General workflow for the HEX colorimetric assay.
Step-by-Step Protocol
-
Prepare Standard Curve:
-
In a 96-well plate, prepare a serial dilution of the 1 mM 2-Nitrophenol standard in Assay Buffer to get final concentrations from 100 µM down to 0 µM (this will be your blank). A typical final volume per well is 100 µL.
-
Add 100 µL of Stop Solution to these standard wells. The final volume will be 200 µL.
-
-
Prepare Samples and Controls:
-
In separate wells, add 20 µL of your diluted biological sample.
-
Prepare a "Sample Blank" for each sample by adding 20 µL of the sample to a well containing 80 µL of Assay Buffer (no substrate). This corrects for any background absorbance from the sample itself.
-
Prepare a "Substrate Blank" by adding 20 µL of Assay Buffer to a well. This corrects for spontaneous substrate hydrolysis.
-
-
Initiate the Reaction:
-
Pre-warm the Substrate Stock Solution and the 96-well plate containing your samples to 37°C for 5 minutes.
-
To start the reaction, add 80 µL of the pre-warmed 10 mM Substrate Stock Solution to each sample and substrate blank well. The final substrate concentration will be 8 mM in a 100 µL reaction volume.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 37°C. The incubation time is critical and must be optimized. It should be long enough to generate a signal well above the blank, but short enough that the reaction remains in the linear range (i.e., less than 15% of the substrate is consumed). Typical times range from 15 to 60 minutes.
-
-
Stop the Reaction:
-
After the desired incubation time, add 100 µL of Stop Solution to all sample and blank wells. The color should develop immediately.
-
-
Measure Absorbance:
-
Read the absorbance of the entire plate at 420 nm using a microplate reader.
-
Data Analysis
-
Correct Absorbance: Subtract the absorbance of the Substrate Blank from all sample readings.
-
Generate Standard Curve: Plot the absorbance at 420 nm for your 2-nitrophenol standards against their known concentrations (in µmol/mL or nmol/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
Calculate Product Concentration: Use the standard curve equation to determine the concentration of 2-nitrophenol produced in each sample.
-
Concentration (nmol/mL) = (Corrected Sample Absorbance - y-intercept) / slope
-
-
Calculate Enzyme Activity:
-
Activity (nmol/min/mL) = [Concentration of 2-Nitrophenol (nmol/mL)] / [Incubation Time (min)]
-
To get specific activity, normalize to the protein concentration of your sample:
-
Specific Activity (nmol/min/mg) = [Activity (nmol/min/mL)] / [Protein Concentration (mg/mL)]
-
Note: Alternatively, activity can be calculated using the Beer-Lambert law (A = εcl) if the molar extinction coefficient (ε) of 2-nitrophenolate is known under the exact assay conditions. For o-nitrophenol, a value of 4,500 L·mol⁻¹·cm⁻¹ at 420 nm has been reported.[4]
Comparison with Other Common Substrates
While oNP-GlcNAc is effective, other substrates are also widely used, each with distinct advantages. The choice of substrate is a critical experimental decision driven by the required sensitivity, equipment availability, and cost.
| Substrate | Type | Detection Wavelength | Pros | Cons |
| 2-Nitrophenyl-β-D-GlcNAc (oNP-GlcNAc) | Chromogenic | ~420 nm | Simple, requires standard spectrophotometer, low cost. | Moderate sensitivity, potential for color interference from samples. |
| 4-Nitrophenyl-β-D-GlcNAc (pNP-GlcNAc) | Chromogenic | ~405 nm[10][11] | Very common, widely validated, slightly higher extinction coefficient. | Same as oNP-GlcNAc. |
| 4-Methylumbelliferyl-β-D-GlcNAc (4-MU-GlcNAc) | Fluorogenic | Ex: ~365, Em: ~445 nm | High sensitivity (100-1000x > chromogenic), wide dynamic range. | Requires a fluorometer, potential for light scattering/quenching.[3] |
A study on a fungal β-N-acetylhexosaminidase showed that the enzyme hydrolyzed 2-nitrophenyl and 4-nitrophenyl-substituted substrates at very similar rates, indicating that for some enzymes, the position of the nitro group has a minimal effect on catalytic efficiency.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation/Contact: Avoid inhaling dust or direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store the solid compound at -20°C, protected from light and moisture to prevent degradation.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
This compound is not classified as hazardous according to the Globally Harmonized System (GHS), but it should be handled with the care accorded to all research chemicals.
References
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Guarante, L. (1983). Yeast promoters and lacZ fusions designed to study expression of cloned genes in yeast. Methods in Enzymology, 101, 181-191. Available at: [Link]
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PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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De Jesus, V. R., et al. (2009). Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. Journal of Osteopathic Medicine, 112(3), 149-159. Available at: [Link]
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Supra-Regional Assay Service. (n.d.). Lysosomal Enzyme Screening. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol (C) in cyclohexane solution. Retrieved from [Link]
-
BioNumbers. (n.d.). Relation between ONP absorption at 420nm and concentration. Retrieved from [Link]
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Křen, V., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Molecules, 27(9), 2695. Available at: [Link]
-
Makise, J., et al. (1988). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. Clinical Chemistry, 34(10), 2140-2143. Available at: [Link]
-
Shibata, H., & Yagi, T. (1996). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Clinica Chimica Acta, 251(1), 53-64. Available at: [Link]
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Skálová, S. (2005). The diagnostic role of urinary N-acetyl-beta-D-glucosaminidase (NAG) activity in the detection of renal tubular impairment. Acta Medica (Hradec Kralove), 48(2), 75-80. Available at: [Link]
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James, T. D., et al. (2020). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). ChemBioChem, 21(1), 31-43. Available at: [Link]
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